2-ethyl-2H-1,2,3-triazol-4-amine - 802915-22-6

2-ethyl-2H-1,2,3-triazol-4-amine

Catalog Number: EVT-3330920
CAS Number: 802915-22-6
Molecular Formula: C4H8N4
Molecular Weight: 112.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of 2-ethyl-2H-1,2,3-triazol-4-amine is not mentioned in the provided papers, similar 1,2,3-triazole derivatives are often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [, ]. This reaction, also known as "click chemistry", involves the reaction between an azide and a terminal alkyne in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) source and a reducing agent like sodium ascorbate.

Applications
  • Medicinal Chemistry: As potential drug candidates with reported antimicrobial, antiviral, anticancer, and anti-inflammatory activities [, ].
  • Material Science: As building blocks for the synthesis of polymers, dendrimers, and other materials with unique properties [].
  • Catalysis: As ligands for transition metal catalysts, enabling various organic transformations [, ].

N-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methylene]-2-(2-(2-phenyl-2H-1,2,3-triazol-4-yl)-3-{2-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyleneamino]ethyl}imidazolidin-1-yl)ethanamine

  • Compound Description: This compound is a binucleating ligand synthesized by reacting 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with triethylenetetramine. Its structure incorporates a rigid imidazolidine ring and exhibits multiple pi-pi interactions, making it a promising candidate for rational design and tailoring in coordination chemistry. []

(2-Aryl-5-phenyl-2H-1,2,3-triazol-4-yl)ureas

  • Compound Description: These compounds are the products of the rearrangement reaction of (Z)-arylhydrazones of 5-amino-3-benzoyl-1,2,4-oxadiazole in dioxane/water solution. The reaction proceeds via specific-acid-catalyzed, uncatalyzed, and general-base-catalyzed pathways. []

Ethyl 2-Methylthiamethylene-5-(4-bromoanilino)- 2H-1,2,3-triazol-4-carbonate

  • Compound Description: This compound is a 1,2,3-triazole derivative whose structure has been confirmed by X-ray crystallography. []

methanone

  • Compound Description: This compound's crystal structure exhibits intramolecular C—H⋯O and C—H⋯N contacts, influencing its molecular conformation. Supramolecularly, it forms layered crystal packing via C—H⋯N hydrogen-bonded centrosymmetric dimers, C—H⋯O and C—H⋯S hydrogen bonds, and S⋯π stacking interactions. []

4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC)

  • Compound Description: FTIDC is a potent and selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1). It demonstrates oral activity and inhibits l-glutamate-induced intracellular Ca2+ mobilization in cells expressing human, rat, or mouse mGluR1a. Its mechanism involves interaction with transmembrane domains 4 to 7 of mGluR1, particularly Phe801 and Thr815. []

2 (1) and 4 (2)

  • Compound Description: These are dicobalt complexes where tbta (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) acts as a ligand. Compound 1 is paramagnetic with two high-spin Co(II) centers, while compound 2 is diamagnetic with two low-spin Co(III) centers. The tbta ligand exhibits different coordination modes depending on the oxidation state of the cobalt center. In compound 1, tbta binds facially through the triazole nitrogens, with a long Co-N(amine) interaction. In contrast, tbta acts as a perfect tetradentate ligand in compound 2, with a normal Co-N(amine) bond length. []

(4R)-4-(2-Allyl-2H-1,2,3-triazol-4-yl)-1,2-O-isopropylidene-l-threose

  • Compound Description: This compound is a carbohydrate derivative containing a 2H-1,2,3-triazole moiety. Its structure was confirmed by X-ray crystallography, which also revealed the formation of hydrogen-bonded chains in the solid state. []

1-[1,2,3]Triazolo[1,5-a]pyridin-7-yl-4-(2H[1,2,3]triazol-4-yl)-1,3-butadienes (1a, 1b, 5) and 1-(6-Substituted-2-pyridyl)-4-(2H[1,2,3]triazol-4-yl)-1,3-butadienes (8-10)

  • Compound Description: These are a series of butadiene derivatives incorporating 1,2,3-triazole rings, either directly linked or as part of a fused triazolopyridine system. The stereochemistry of the butadiene moiety was investigated by NMR spectroscopy. []

(E)-7-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]-8-(3-arylacryloyl)-4-methyl-2H-chromen-2-ones

  • Compound Description: This series of hybrid compounds incorporates coumarin, 1,2,3-triazole, and chalcone substructures. The compounds were synthesized and evaluated for their antimicrobial activity. []

2‐{2‐[1‐(3‐Substituted‐phenyl)‐1H‐1,2,3‐triazol‐4‐yl‐]ethyl}‐1‐substituted-1H-benzo[d]imidazole Derivatives

  • Compound Description: These are a series of benzimidazole derivatives bearing a 1H-1,2,3-triazole substituent at the 2-position. The synthesis involves condensation of o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl)propanoic acid, followed by alkylation of the benzimidazole nitrogen. []

6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine

  • Compound Description: This compound incorporates a 2-methyl-2H-1,2,3-triazole unit as part of a larger structure aimed at potential kinase inhibition. The molecule's crystal structure and conformation have been determined, revealing interesting packing arrangements. []

N,N′‐Bis[(2‐phenyl‐2H‐1,2,3‐triazol‐4‐yl)methylidene]benzene‐1,4‐diamine

  • Compound Description: This compound is a symmetrical molecule containing two 2-phenyl-2H-1,2,3-triazole units linked by a benzene-1,4-diamine bridge. The crystal structure reveals a planar conformation with π–π interactions between the aromatic rings. []

2H-1,2,3-Triazol-2-amine

  • Compound Description: This compound is a simplified version of the target compound, lacking the ethyl substitution at the 2-position. It has been studied theoretically to understand its conformational preferences and vibrational properties. []

(E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine

  • Compound Description: This compound incorporates a 1H-1,2,3-triazol unit linked to a benzylidene moiety via a methoxy group. Its crystal structure features two independent molecules linked by C—H⋯N hydrogen bonds. Additionally, weak C—H⋯π and π–π stacking interactions contribute to the crystal packing. []

4-Chloro-2-tert-butyl-5-[2-[[1-[2-[(18)F]fluroethyl]-1H-1,2,3-triazol-4-yl]methyl]phenylmethoxy]-3(2H)-pyridazinone ([(18)F]Fmp2)

  • Compound Description: This compound, [(18)F]Fmp2, is a 1,2,3-triazole derivative developed as a potential Positron Emission Tomography (PET) imaging agent for myocardial perfusion imaging (MPI). It displays high initial heart uptake and prolonged retention in vivo. []

2-Aryl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazol-4-one Oximes

  • Compound Description: This class of compounds, specifically their (Z)- and (E)- isomers, originates from the Boulton-Katritzky rearrangement of 4,5,6,7-tetrahydro-6,6-dimethyl-benzo[c][1,2,5]oxadiazol-4-one (Z)-arylhydrazones. Attempts to induce similar rearrangements with these triazole oximes were unsuccessful. []

Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293)

  • Compound Description: This compound, designated as LaSOM® 293, is synthesized using a Biginelli reaction followed by a Huisgen 1,3-dipolar cycloaddition. The synthesis highlights the use of these reactions in constructing complex heterocyclic structures. []

(Tris((1‐((O‐ethyl)carboxymethyl)‐(1,2,3‐triazol‐4‐yl))methyl)amine (TTMA)

  • Compound Description: This compound, TTMA, is a tridentate ligand that accelerates Cu(I)-catalyzed azide-alkyne cycloaddition reactions. It features three 1,2,3-triazole rings linked to a central nitrogen atom via methylene bridges, with each triazole ring bearing an ethyl carboxymethyl substituent. []

2-[(E)-(2-Phenyl-2H-1,2,3-triazol-4-yl)methyleneamino]ethanol

  • Compound Description: This compound is a Schiff base synthesized from a 2H-1,2,3-triazole-4-carbaldehyde derivative and ethanolamine. Its crystal structure reveals a trans configuration about the C=N bond and intermolecular hydrogen bonding. []

{(E)-4-[(1-Allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine

  • Compound Description: This compound features a 1H-1,2,3-triazol-4-ylmethoxy group attached to a benzylidene moiety. The crystal structure reveals a chair conformation for the morpholine ring and intermolecular C—H⋯π interactions contributing to the crystal packing. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

  • Compound Description: This compound combines a 1,2,3-triazole unit with a pyrimidine ring, further substituted with a benzyl and a methoxyphenyl group. The study explored its crystal structure, DFT calculations, and electronic properties. []

(Z)- and (E)-Oximes of 2-Aryl-4,5,6,7-tetrahydro-6,6-dimethyl-2H-benzo[d][1,2,3]-triazol-4-ones and 4,5,6,7-tetrahydro-6,6-dimethylbenzo[c][1,2,5]oxadiazol-4-ones

  • Compound Description: These compounds are oxime derivatives of tetrahydro-2H-benzo[d][1,2,3]triazoles and tetrahydrobenzo[c][1,2,5]oxadiazoles. The study investigated their synthesis, geometry, and potential for Beckmann rearrangement. []

(2Z)-2-Benzyl­idene-4-[(1-benzyl-1H-1,2,3-triazol-4-yl)meth­yl]-3,4-di­hydro-2H-1,4-benzo­thia­zin-3-one

  • Compound Description: This compound combines a 1H-1,2,3-triazole unit with a benzothiazine ring system and a benzylidene group. Crystallographic analysis revealed its conformational features, including a slight twist in the dihydrobenzothiophene unit. []

Dibenz­yl({1-[(4-methyl-2-phenyl-4,5-di­hydro-1,3-oxazol-4-yl)meth­yl]-1H-1,2,3-triazol-4-yl}meth­yl)amine

  • Compound Description: This compound features a 1H-1,2,3-triazole ring connected to a dihydrooxazole moiety. The crystal structure reveals a U-shaped conformation and intramolecular π–π interactions. []

2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione

  • Compound Description: This compound combines a 1,2,3-triazole unit with a pyrazole ring, linked to an indene-1,3-dione moiety. The crystal structure provides detailed information about the molecular conformation and packing arrangement. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine

  • Compound Description: This molecule incorporates a 1,2,3-triazole ring into a pyrimidine scaffold, further decorated with benzyl and phenyl substituents. Its crystal structure and theoretical calculations, including DFT studies and analysis of HOMO-LUMO energy levels, were reported. []

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

  • Compound Description: This compound consists of two distinct triazole rings, a 1,2,3-triazole and a 1,2,4-triazole, linked via a thioether bridge. The structure was confirmed through X-ray crystallography and spectral analyses. []

Properties

CAS Number

802915-22-6

Product Name

2-ethyl-2H-1,2,3-triazol-4-amine

IUPAC Name

2-ethyltriazol-4-amine

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C4H8N4/c1-2-8-6-3-4(5)7-8/h3H,2H2,1H3,(H2,5,7)

InChI Key

VFHNHXVFSOEFFS-UHFFFAOYSA-N

SMILES

CCN1N=CC(=N1)N

Canonical SMILES

CCN1N=CC(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.